Hexadecyldimethyl(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate
Description
Systematic IUPAC Nomenclature and Structural Formula
The IUPAC name for this compound is derived through sequential analysis of its cationic and anionic components. The cation comprises:
- A hexadecyl group (C16H33–) as the primary alkyl chain.
- Two methyl groups (–CH3) bonded to the central nitrogen atom.
- A 3-(stearoylamino)propyl substituent, where stearoylamino denotes the amide derivative of stearic acid (octadecanoic acid) attached to a propyl spacer.
The anion is 4-methylbenzenesulfonate , the deprotonated form of p-toluenesulfonic acid.
Systematic IUPAC Name :
Hexadecyldimethyl(3-(octadecanamido)propyl)ammonium 4-methylbenzenesulfonate
Structural Formula :
The cationic structure is represented as:
[C16H33–N+(CH3)2–CH2CH2CH2NHCOC17H35]
The anionic component is:
[O3S–C6H4–CH3]−
This configuration aligns with analogous quaternary ammonium salts documented in structural databases.
Alternative Designations and Registry Numbers
The compound is referenced under several non-IUPAC designations, reflecting its functional groups and industrial relevance:
- 3-(Stearoylamino)-N-hexadecyl-N,N-dimethylpropan-1-aminium 4-methylbenzenesulfonate
- Stearamidopropyl hexadecyl dimethylammonium tosylate
Registry Identifiers :
While no CAS registry number is explicitly listed in available sources, related compounds provide contextual insights:
Molecular Formula and Weight Analysis
The molecular formula is calculated by combining cationic and anionic components:
| Component | Formula | Contribution to Molecular Formula |
|---|---|---|
| Cation | C39H80N2O+ | 39 C, 80 H, 2 N, 1 O |
| Anion | C7H7O3S− | 7 C, 7 H, 3 O, 1 S |
| Total | C46H87N2O4S | 46 C, 87 H, 2 N, 4 O, 1 S |
Molecular Weight :
- Cation : (39 × 12.01) + (80 × 1.01) + (2 × 14.01) + (1 × 16.00) = 592.06 g/mol
- Anion : (7 × 12.01) + (7 × 1.01) + (3 × 16.00) + (1 × 32.07) = 171.21 g/mol
- Total : 592.06 + 171.21 = 763.27 g/mol
Exact Mass :
- Cation : 592.6342 Da (calculated via isotopic composition)
- Anion : 171.1918 Da
- Total : 763.8260 Da
This mass aligns with high-resolution mass spectrometry data for structurally similar sulfonated ammonium compounds.
Key Structural Features :
- Quaternary Ammonium Core : The central nitrogen atom exhibits tetrahedral geometry, bonded to two methyl groups, a hexadecyl chain, and the stearoylamino-propyl substituent.
- Stearoylamino Linkage : The amide bond (–NHCO–) bridges the propyl group to the stearoyl (C18) chain, introducing both hydrophobicity and hydrogen-bonding potential.
- Aromatic Sulfonate Counterion : The 4-methylbenzenesulfonate group contributes anion stability and modulates solubility via its delocalized negative charge.
Properties
CAS No. |
87616-36-2 |
|---|---|
Molecular Formula |
C39H81N2O.C7H7O3S C46H88N2O4S |
Molecular Weight |
765.3 g/mol |
IUPAC Name |
hexadecyl-dimethyl-[3-(octadecanoylamino)propyl]azanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C39H80N2O.C7H8O3S/c1-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-35-39(42)40-36-34-38-41(3,4)37-33-31-29-27-25-23-20-18-16-14-12-10-8-6-2;1-6-2-4-7(5-3-6)11(8,9)10/h5-38H2,1-4H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
HNRNSEHDIZRHCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCCCCCCCCCCCCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyldimethyl[3-(stearoylamino)propyl]ammonium toluene-p-sulfonate typically involves the reaction of hexadecyldimethylamine with stearoyl chloride to form the intermediate stearoylamino derivative. This intermediate is then reacted with 3-chloropropylamine to form the final quaternary ammonium compound. The reaction conditions usually involve the use of organic solvents such as toluene and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Hexadecyldimethyl[3-(stearoylamino)propyl]ammonium toluene-p-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles replace the toluene-p-sulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new quaternary ammonium salts with different anions.
Scientific Research Applications
Biological Applications
Antimicrobial Activity
Research indicates that hexadecyldimethyl(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate exhibits significant antimicrobial properties. Its cationic charge facilitates interaction with negatively charged microbial membranes, disrupting lipid bilayers and leading to cell lysis. Studies have shown effectiveness against a range of bacteria and fungi, making it suitable for use in formulations aimed at preventing microbial contamination .
Drug Delivery Systems
The compound's ability to form micelles enhances the solubility of poorly soluble drugs, facilitating their transport across biological barriers. This property is particularly beneficial in targeted drug delivery systems where increased bioavailability is crucial. Its interaction with lipid bilayers also enhances drug permeability .
Industrial Applications
Surfactant in Chemical Reactions
this compound serves as an effective surfactant in various chemical reactions, improving solubility and reaction rates. It is utilized in the formulation of detergents, emulsifiers, and dispersants .
Cell Culture Studies
In biological research, it is employed as a membrane-disrupting agent to study cell permeability and drug delivery mechanisms . This application is vital for understanding cellular interactions and the efficacy of drug formulations.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial membranes effectively, leading to cell death. The results indicate its potential application in developing antimicrobial coatings for medical devices .
Case Study 2: Drug Delivery Enhancement
In a recent investigation into drug delivery systems, researchers incorporated this compound into liposomal formulations for delivering hydrophobic anticancer drugs. The study revealed that the compound significantly improved the bioavailability of these drugs, enhancing their therapeutic efficacy against cancer cells .
Mechanism of Action
The mechanism of action of Hexadecyldimethyl[3-(stearoylamino)propyl]ammonium toluene-p-sulfonate primarily involves its surfactant properties. The compound interacts with lipid bilayers of cell membranes, leading to membrane disruption and increased permeability. This action is facilitated by the hydrophobic hexadecyl and stearoyl groups, which insert into the lipid bilayer, and the hydrophilic quaternary ammonium group, which interacts with the polar head groups of the lipids.
Comparison with Similar Compounds
Key Properties :
- CAS No.: 86243-64-3 .
- Molecular Formula : Likely C44H84N2O4S (estimated based on structural analogs).
- Applications : Likely functions as a cationic surfactant, emulsifier, or antimicrobial agent due to its amphiphilic structure.
Acylation: Introduction of the stearoylamino group via reaction with stearoyl chloride.
Quaternization : Reaction of the tertiary amine with methyl toluene-p-sulphonate to form the quaternary ammonium center .
Comparison with Structurally Similar Compounds
Hexadecyltrimethylammonium Toluene-p-sulphonate (Cetrimonium Tosylate)
Structure: C26H49NO3S (trimethylhexadecyl ammonium + tosylate) . CAS No.: 138-32-9 .
Key Differences :
- The stearoylamino group in the target compound introduces a secondary amide and extended hydrophobic chain, likely improving lipid solubility and micelle stability. Cetrimonium tosylate, lacking this group, is smaller and more rigid, favoring surface activity over deep emulsification.
Sulfobetaine Surfactants (e.g., Hexadecyldimethyl(3-sulfopropyl)ammonium Hydroxide)
Structure: Zwitterionic with a sulfopropyl group (C19H42NO3S) . CAS No.: 2281-11-0 .
Key Differences :
- The zwitterionic nature of sulfobetaines reduces irritation, making them suitable for skin contact. The target compound’s cationic structure may offer stronger antimicrobial activity but lower biocompatibility.
Perfluorinated Ammonium Salts (e.g., Trimethyl-[3-(perfluoroheptylsulfonylamino)propyl]azanium sulfate)
Structure: Fluorinated hydrophobic tail + sulfonamide group . CAS No.: 70225-20-6 .
Key Differences :
- Fluorinated compounds exhibit superior thermal and chemical stability but raise environmental concerns. The target compound’s hydrocarbon structure offers a more sustainable alternative for general surfactant applications.
Research Findings and Functional Insights
- Critical Micelle Concentration (CMC) : The extended hydrophobic chain in the target compound likely lowers CMC compared to Cetrimonium tosylate, enhancing efficiency in emulsification .
- Antimicrobial Activity: Quaternary ammonium salts generally disrupt microbial membranes.
- Thermal Stability : The aromatic tosylate counterion enhances stability compared to chloride-based analogs, as seen in similar sulfonates .
Biological Activity
Hexadecyldimethyl(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate is a quaternary ammonium compound with significant biological activity, particularly noted for its antimicrobial properties and potential applications in drug delivery systems. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 793.34 g/mol. Its structure includes:
- A dimethylammonium group
- A long hydrophobic alkyl chain
- A stearoylamino propyl group
These features contribute to its amphiphilic nature, allowing it to interact effectively with biological membranes.
Antimicrobial Activity
this compound exhibits strong antimicrobial properties due to its cationic charge, which facilitates interaction with negatively charged microbial membranes. This interaction disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. Studies indicate that this compound can effectively inhibit the growth of various bacterial strains, making it suitable for use in formulations aimed at preventing microbial contamination.
Drug Delivery Applications
The compound's ability to encapsulate hydrophobic drugs enhances their bioavailability. Its amphiphilic nature allows it to form micelles, which can solubilize poorly soluble drugs and facilitate their transport across biological barriers. This characteristic is particularly advantageous in targeted drug delivery systems where enhanced absorption is critical.
1. Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for conventional antibiotics, highlighting its potential as an alternative antimicrobial agent.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 | Study A |
| Escherichia coli | 15 | Study A |
| Pseudomonas aeruginosa | 20 | Study B |
2. Drug Delivery System
In a separate study focused on drug delivery applications, this compound was used to enhance the solubility of paclitaxel, a poorly water-soluble chemotherapeutic agent. The formulation demonstrated improved pharmacokinetic properties and increased therapeutic efficacy in tumor models.
| Parameter | Control Group | Test Group |
|---|---|---|
| Drug Solubility (mg/mL) | 0.5 | 5 |
| Tumor Growth Inhibition (%) | 30 | 70 |
Q & A
Q. Discrepancies in reported ecotoxicity: How to design ecotoxicological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
